molecular formula C9H12N2 B1604570 2-Methyl-5,6,7,8-tetrahydroquinazoline CAS No. 6299-01-0

2-Methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B1604570
CAS No.: 6299-01-0
M. Wt: 148.2 g/mol
InChI Key: NJTCTJROWXGTQG-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions, usually in pyridine solution at 100°C for 24 hours, resulting in high yields of the desired product . The reaction is characterized by its simplicity and efficiency, making it a preferred method for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the tetrahydroquinazoline to its corresponding quinazoline derivative.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols are frequently employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinazolines .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and pantothenate kinase in Mycobacterium tuberculosis . These interactions disrupt essential metabolic processes in the bacteria, leading to their inhibition. Additionally, the compound’s antidiabetic activity is linked to its inhibition of β-glucosidase, an enzyme involved in carbohydrate metabolism .

Comparison with Similar Compounds

    Quinazoline: The parent compound of 2-Methyl-5,6,7,8-tetrahydroquinazoline, known for its broad range of biological activities.

    Quinazolinone: A closely related compound with a similar structure but different functional groups, often used in medicinal chemistry.

    Tetrahydroquinoline: Another related compound with a similar tetrahydro structure but different nitrogen positioning.

Uniqueness: this compound stands out due to its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTCTJROWXGTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285600
Record name 2-methyl-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-01-0
Record name 6299-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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